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Compound of Interest

Compound Name: PROTAC SGK3 degrader-1

Cat. No.: B2619681

Audience: Researchers, scientists, and drug development professionals.

Introduction

SGK3-PROTAC1 is a potent and isoform-specific PROTAC (Proteolysis Targeting Chimera)
degrader of Serum/Glucocorticoid Regulated Kinase 3 (SGK3).[1][2][3] It is a valuable chemical
probe for studying the cellular functions of SGK3 and for exploring its potential as a therapeutic
target, particularly in the context of cancer cell resistance to PI3K and Akt inhibitors.[1][3][4]
SGK3-PROTAC1 is composed of a ligand that binds to SGK3, a linker, and a ligand that
recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and
subsequent proteasomal degradation of SGK3.[1][2] These application notes provide a
summary of the effective in vitro concentrations of SGK3-PROTAC1 and detailed protocols for
key experimental assays.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of SGK3-
PROTACL1 in various in vitro experimental settings.

Table 1: In Vitro Degradation of SGK3 by SGK3-PROTAC1
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. Concentration Treatment % SGK3
Cell Line . . Notes
(uM) Duration Degradation

Minimal effect on
SGK1, SGK2, or

HEK293 0.1 48 hours 65% S6K1 at this
concentration.[1]
[21[5]

HEK?293 0.3 2 hours 50%
Maximal
degradation

HEK293 0.3 8 hours 80% observed at this
time point.[2][3]
[4]
No degradation

-~ Induced
CAMA-1 >0.1 Not Specified ) of SGK1 or S6K1
degradation
observed.[1][2]
No degradation
- Induced
ZR-75-1 >0.1 Not Specified ) of SGK1 or S6K1
degradation

observed.[1][2]

Table 2: In Vitro Kinase Inhibition and Selectivity of SGK3-PROTAC1

Target Kinase IC50 (nM) Notes
SGK3 300 [1][2][6]
Moderate degradation of S6K1
observed at higher
S6K1 1800 _
concentrations (1-10 pM).[1]
[2]
High selectivity for degradation
SGK1 220

over inhibition.[6]
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Table 3: Functional In Vitro Effects of SGK3-PROTAC1

Concentration

Cell Line Treatment Duration Effect
(M)
with GDC0941 (1 Inhibits cell
CAMA-1 0.3 4 weeks
UM) growth.[5]
with GDC0941 (1 Inhibits cell
ZR-75-1 0.3 4 weeks
UM) growth.[5]
Reduces
phosphorylation
HEK293 -- >0.1 8 hours of NDRGL1 (an
SGKS substrate).
[5]
. Restores
with AZD5363 (1 o
CAMA-1 M) 0.1-0.3 8 hours or 5 days  sensitivity to Akt
H inhibitor.[1][4]
Restores
with GDC0941 (1 sensitivity to
ZR-75-1 0.1-0.3 8 hours or 5 days

uM)

PI3K inhibitor.[1]
[4]

Signaling Pathway and Mechanism of Action

// Nodes PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PtdIns3P
[label="PtdIns(3)P", fillcolor="#FBBC05", fontcolor="#202124"]; SGK3 [label="SGK3",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853",

fontcolor="#FFFFFF"]; mTORC2 [label="mTORC?2", fillcolor="#34A853", fontcolor="#FFFFFF"];
NDRGL1 [label="NDRG1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell

Proliferation\n& Survival”, shape=ellipse, style=rounded, fillcolor="#FFFFFF",
fontcolor="#202124";

// Edges PI3K -> PtdIns3P [label="generates"]; PtdIns3P -> SGK3 [label="recruits
to\nendosome"]; PDK1 -> SGK3 [label="phosphorylates"]; mTORC2 -> SGK3
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[label="phosphorylates"]; SGK3 -> NDRG1 [label="phosphorylates"]; NDRGL1 -> Proliferation
[label="promotes"]; } dot Caption: Simplified SGK3 signaling pathway.

/ Nodes PROTAC [label="SGK3-PROTACL1", shape=hexagon, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; SGK3 [label="SGK3\n(Target Protein)", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; VHL [label="VHL\n(E3 Ligase)", fillcolor="#34A853",
fontcolor="#FFFFFF"]; TernaryComplex [label="Ternary Complex\n(SGK3-PROTAC-VHL)",
shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin",
shape=circle, fillcolor="#FBBCO05", fontcolor="#202124"]; PolyUb [label="Poly-
ubiquitinated\nSGK3", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"];
Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Degradation [label="Degraded\nPeptides", shape=ellipse, style=rounded, fillcolor="#FFFFFF",
fontcolor="#202124"];

/ Edges PROTAC -> SGK3 [label="binds"]; PROTAC -> VHL [label="binds"]; {SGK3, VHL} ->
TernaryComplex [style=invis]; TernaryComplex -> Ub [style=invis]; Ub -> PolyUb [label="
transfer"]; TernaryComplex -> PolyUb [label="facilitates\nubiquitination"]; PolyUb ->
Proteasome [label="targeted for\ndegradation"]; Proteasome -> Degradation; PROTAC ->
PROTAC [label="recycled", style=dashed, arrowhead=curve]; } dot Caption: Mechanism of
action for SGK3-PROTACL1.

Experimental Protocols
Western Blot for SGK3 Degradation

This protocol is for assessing the levels of SGK3 protein in cell lysates following treatment with
SGK3-PROTACL.

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer buffer
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 Nitrocellulose or PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibody against SGK3

e Loading control primary antibody (e.g., GAPDH, [-actin)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

e Cell Lysis:

Plate cells and treat with desired concentrations of SGK3-PROTACL1 for the indicated
times.

o

o

Wash cells with ice-cold PBS and lyse with lysis buffer.

[¢]

Scrape cells and collect the lysate.

[¢]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

[e]

Collect the supernatant containing the protein lysate.
e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA assay or similar method.
e SDS-PAGE and Transfer:

o Normalize protein amounts for each sample and prepare them with Laemmli sample
buffer.

o Boil samples at 95-100°C for 5 minutes.
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o Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to
separate proteins by size.

o Transfer the separated proteins to a nitrocellulose or PVYDF membrane.

e Immunoblotting:

[e]

Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody against SGK3 (at the recommended
dilution) overnight at 4°C.

o Wash the membrane three times with TBST for 5-10 minutes each.

o Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane again three times with TBST.

e Detection:
o Apply the chemiluminescent substrate to the membrane.
o Capture the signal using an imaging system.

o Strip the membrane (optional) and re-probe with a loading control antibody to ensure
equal protein loading.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, for example,
when assessing the effect of SGK3-PROTAC1 in combination with other inhibitors.

Materials:
o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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e Solubilization solution (e.g., DMSO or a solution of SDS in HCI)
e Microplate reader

Procedure:

o Cell Seeding and Treatment:

o Seed cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

o Treat the cells with various concentrations of SGK3-PROTAC1, alone or in combination
with other compounds, for the desired duration (e.g., 5 days).

e MTT Incubation:

o Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to
convert MTT to formazan crystals.

e Solubilization:

o Carefully remove the medium and add the solubilization solution to each well to dissolve
the formazan crystals.

o Absorbance Measurement:

o Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity
of the color is proportional to the number of viable cells.

Immunoprecipitation for Kinase Activity

This protocol can be adapted to immunoprecipitate SGK3 and assess its kinase activity or its
interaction with other proteins.

Materials:
o Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)

e Primary antibody against SGK3 for immunoprecipitation
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Protein A/G agarose or magnetic beads

Wash buffer

Kinase assay buffer

ATP (including radiolabeled ATP if performing a kinase assay)

Substrate for SGK3 (e.g., NDRGL1 peptide)
Procedure:
o Cell Lysate Preparation:

o Prepare cell lysates as described in the Western Blot protocol using a non-denaturing lysis
buffer.

e Immunoprecipitation:
o Pre-clear the lysate by incubating with protein A/G beads for 30 minutes.

o Incubate the pre-cleared lysate with the anti-SGK3 antibody for 2-4 hours or overnight at
4°C with gentle rotation.

o Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein
complexes.

o Pellet the beads by centrifugation and wash them several times with wash buffer.

o Kinase Assay (Optional):

[¢]

Resuspend the beads in kinase assay buffer containing the SGK3 substrate and ATP.

[e]

Incubate at 30°C for a specified time.

o

Stop the reaction and analyze the phosphorylation of the substrate by SDS-PAGE and
autoradiography (if using radiolabeled ATP) or by Western blot with a phospho-specific
antibody.
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In Vitro Ubiquitination Assay

This assay is used to confirm the VHL-dependent ubiquitination of SGK3 in the presence of
SGK3-PROTACL.

Materials:

e Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D family), and
VHL/Elongin B/Elongin C (VBC) complex

» Recombinant SGK3

o Ubiquitin

e SGK3-PROTAC1
 Ubiquitination reaction buffer
o ATP

Procedure:

e Reaction Setup:

o In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, VBC
complex, and recombinant SGK3.

o Add SGK3-PROTACL1 or a vehicle control (e.g., DMSO).
* Incubation:
o Incubate the reaction mixture at 37°C for 1-2 hours.
e Analysis:
o Stop the reaction by adding Laemmli sample buffer and boiling.

o Analyze the reaction products by SDS-PAGE and Western blot using an anti-SGK3
antibody to detect the appearance of higher molecular weight, poly-ubiquitinated SGK3
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species.

/l Nodes Start [label="Start:\nTreat Cells with\nSGK3-PROTAC1", shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"]; CellLysis [label="Cell Lysis", fillcolor="#F1F3F4",
fontcolor="#202124"]; WesternBlot [label="Western Blot\n(SGK3 Degradation)”, shape=box,
style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellViability [label="Cell Viability
Assay\n(e.g., MTT)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Immunoprecipitation [label="Immunoprecipitation\n(SGK3)", fillcolor="#FBBC05",
fontcolor="#202124"]; KinaseAssay [label="Kinase Activity Assay", shape=box, style=rounded,
fillcolor="#EA4335", fontcolor="#FFFFFF"]; UbiquitinationAssay [label="In Vitro\nUbiquitination
Assay", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysisl
[label="Analyze Protein Levels", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Analysis2 [label="Measure Cell Proliferation”, shape=ellipse, fillcolor="#FFFFFF",
fontcolor="#202124"]; Analysis3 [label="Assess Kinase Activity\nor Interactions", shape=ellipse,
fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis4 [label="Confirm Ubiquitination",
shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> CellLysis; Start -> CellViability; CellLysis -> WesternBlot; CellLysis ->
Immunoprecipitation; WesternBlot -> Analysis1; CellViability -> Analysis2; Immunoprecipitation
-> KinaseAssay; KinaseAssay -> Analysis3; Start -> UbiquitinationAssay [style=invis]; // for
layout UbiquitinationAssay -> Analysis4 [style=invis]; // for layout } dot Caption: General
experimental workflow for evaluating SGK3-PROTACL1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: SGK3-PROTACL1 for
In Vitro Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2619681#effective-concentration-of-sgk3-protacl-in-
Vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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